Methyl oleanolate acetate

Vue d'ensemble

Description

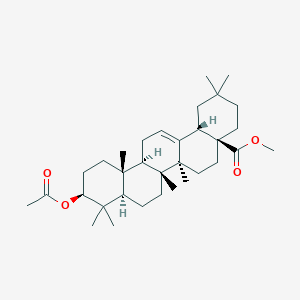

Methyl oleanolate acetate, also known as methyl (3beta)-3-(acetyloxy)olean-12-en-28-oate, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, a naturally occurring compound found in various plants. This compound has garnered significant interest due to its potential therapeutic and environmental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl oleanolate acetate can be synthesized through the esterification of oleanolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating oleanolic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. The product is then purified through crystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl oleanolate acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to oleanolic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Regeneration of oleanolic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Triterpenoid Derivatives

Methyl oleanolate acetate serves as a precursor in the synthesis of other triterpenoid derivatives. Its structural properties enable researchers to modify it for various chemical transformations, such as oxidation, reduction, and substitution reactions. These reactions can yield ketones, carboxylic acids, and other substituted derivatives depending on the nucleophiles used in the reaction.

| Reaction Type | Products |

|---|---|

| Oxidation | Ketones, Carboxylic Acids |

| Reduction | Oleanolic Acid |

| Substitution | Various Substituted Derivatives |

Biological Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound exhibits potent anti-inflammatory and antioxidant effects. It has been shown to reduce oxidative stress and inflammation in various biological models. For instance, studies have demonstrated its ability to decrease reactive oxygen species (ROS) production and promote apoptosis in cancer cells through ROS-independent pathways .

Anticancer Activity

this compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as SKOV3 and HEC-1A by activating pro-apoptotic factors while suppressing tumor growth in xenograft models .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| SKOV3 | 20 | Yes |

| HEC-1A | 20 | Yes |

Medical Applications

Hepatoprotective Effects

The compound has been explored for its hepatoprotective properties. It shows promise in protecting liver cells from damage induced by toxins and oxidative stress. Studies suggest that this compound can enhance liver function and reduce hepatic lipid accumulation .

Antidiabetic Properties

this compound has also been studied for its potential antidiabetic effects. It may help regulate blood sugar levels and improve insulin sensitivity, making it a candidate for managing diabetes .

Industrial Applications

Cosmetics and Pharmaceuticals

Due to its bioactive properties, this compound is utilized in the formulation of cosmetics and pharmaceuticals. Its antioxidant and anti-inflammatory characteristics make it suitable for skin care products aimed at reducing inflammation and promoting skin health .

Case Studies

-

Anticancer Efficacy Study

A study conducted on SKOV3 cells showed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 20 µM). The mechanism was linked to the induction of apoptosis through mitochondrial pathways . -

Hepatoprotective Effects Study

In a model of chemically induced liver injury, administration of this compound significantly reduced serum transaminase levels and improved histological parameters compared to control groups, indicating protective effects against liver damage .

Mécanisme D'action

The mechanism of action of methyl oleanolate acetate involves multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways

Comparaison Avec Des Composés Similaires

Oleanolic Acid: The parent compound from which methyl oleanolate acetate is derived.

Ursolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.

Betulinic Acid: Known for its anticancer and anti-inflammatory activities.

Uniqueness: this compound stands out due to its enhanced bioavailability and solubility compared to its parent compound, oleanolic acid. Its acetylated form allows for better absorption and efficacy in biological systems .

Activité Biologique

Methyl oleanolate acetate, a derivative of oleanolic acid, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₃₁H₅₀O₃

- Molecular Weight : 482.73 g/mol

This compound is part of the triterpenoid family, which is known for its wide range of bioactive properties.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), indicating its potential in managing inflammatory diseases .

2. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

3. Antitumor Effects

The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. For example, this compound was found to activate mitochondrial pathways leading to apoptosis in HepG2 liver cancer cells. This activity was associated with increased levels of reactive oxygen species (ROS) and modulation of cell cycle progression .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : By inhibiting the NF-κB signaling pathway, this compound reduces inflammation and tumor progression.

- Modulation of Apoptotic Pathways : The compound activates caspases and increases ROS production, leading to apoptosis in cancer cells.

- Antioxidant Activity : It also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Anti-Inflammatory Efficacy

A study conducted on mice with induced colitis revealed that treatment with this compound significantly reduced colon inflammation markers and improved histopathological scores compared to controls. The reduction in inflammatory cytokines was notable, supporting its use in inflammatory bowel disease management .

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by MRSA, topical application of this compound resulted in a marked decrease in infection severity and faster healing times compared to standard antibiotic treatments .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCFEUQVQTSSV-LVNUYWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.